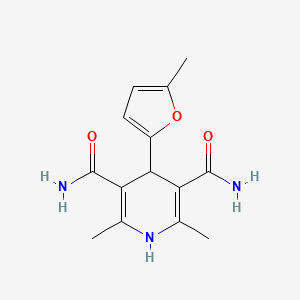
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one, also known as DBOC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely researched for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
科学研究应用
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to inhibit acetylcholinesterase and monoamine oxidase enzymes. Furthermore, this compound has been investigated for its potential applications in material science, such as the development of fluorescent sensors and organic light-emitting diodes.
作用机制
The mechanism of action of 7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of acetylcholinesterase and monoamine oxidase enzymes, which are involved in the regulation of neurotransmitters in the brain. It has also been reported to modulate the expression of various cytokines and transcription factors, which are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects, such as anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of various inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been reported to induce cell cycle arrest and apoptosis in various cancer cell lines, such as breast cancer and lung cancer, by modulating the expression of various genes involved in cell proliferation and survival.
实验室实验的优点和局限性
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments, such as its high purity and stability, and its ability to easily penetrate cell membranes. However, it also has some limitations, such as its low solubility in water, which can limit its bioavailability and efficacy. Furthermore, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
未来方向
There are several future directions for the research on 7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one. One potential direction is the development of more efficient and scalable synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the structure-activity relationship of this compound to identify more potent and selective analogs with improved biological activities. Furthermore, the potential applications of this compound in material science, such as the development of organic light-emitting diodes and fluorescent sensors, can be further explored. Finally, the therapeutic potential of this compound for the treatment of neurological disorders and cancer can be investigated in more detail through preclinical and clinical studies.
合成方法
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenyl-2H-chromen-2-one can be synthesized through a multistep process involving the condensation of 4-hydroxycoumarin with 3,3-dimethyl-2-oxobutanoic acid and subsequent esterification with 4-phenylbutanol. The final product is obtained after cyclization and methylation reactions. The purity and yield of this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
属性
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-8-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-14-18(25-13-19(23)22(2,3)4)11-10-16-17(12-20(24)26-21(14)16)15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYSGBIAUMGVQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


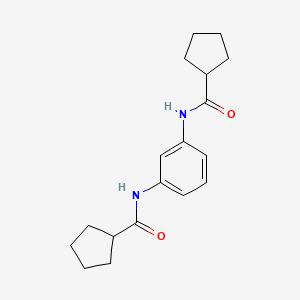

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)
![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)
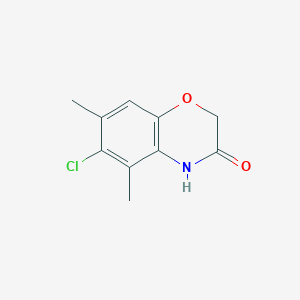
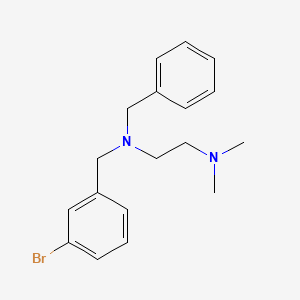
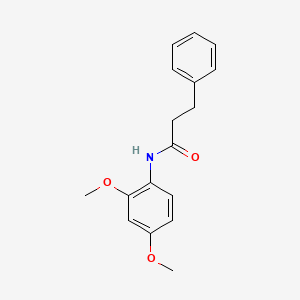

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)


![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)
